Regioisomeric Methyl Position and Basicity
The target compound (4-methyl regioisomer, CAS 1220037-35-3) and its 3-methyl regioisomer (CAS 1220035-16-4) share identical molecular formula (C₁₀H₁₆BrN₃) and molecular mass (258.16 g/mol) but differ in the position of the pyridine ring methyl substituent . The 4-methyl placement para to the ring nitrogen electronically activates the pyridine ring differently than the 3-methyl (meta) arrangement, altering the predicted pKa of the conjugated pyridinium species . For closely related 5-bromo-4-methylpyridin-2-yl analogs with a basic side chain, the predicted pKa ranges from 8.10 to 8.60 (±0.50) , which directly influences the protonation state at physiological pH and thus hydrogen-bond donor/acceptor capacity within a kinase hinge-binding motif [1]. In contrast, the 3-methyl regioisomer introduces steric hindrance adjacent to the exocyclic NH, restricting the conformational freedom of the ethanediamine side chain and potentially disfavoring the co-planar arrangement preferred by many kinase active sites [1].
| Evidence Dimension | Predicted pKa (conjugated pyridinium acid) and steric accessibility of exocyclic NH |
|---|---|
| Target Compound Data | Predicted pKa ~8.10–8.60 (estimated from 4-methylpyridin-2-yl analog); exocyclic NH free rotation with minimal ortho steric hindrance [1] |
| Comparator Or Baseline | 3-methyl regioisomer (CAS 1220035-16-4): identical molecular mass (258.16 g/mol). Steric clash between 3-CH₃ and the ethanediamine side chain restricts NH-aryl torsion angles [1] |
| Quantified Difference | Predicted pKa shift estimated at 0.2–0.5 log units based on Hammett substituent constant difference (σ_meta vs. σ_para for CH₃: -0.07 vs. -0.17) ; qualitative difference in accessible dihedral angle space adjacent to exocyclic NH |
| Conditions | In silico prediction using ACD/Labs or analogous pKa calculation modules applied to pyridine derivatives |
Why This Matters
Selection of the correct regioisomer ensures that the protonation state and conformational ensemble of the ethanediamine side chain match the design requirements for a target kinase hinge-binding motif, directly impacting hit-to-lead progression timelines and reproducibility.
- [1] Hagadorn, J.R. Methods For Preparation of Pyridylamines And Their Use In Oligomerization Reactions. Patent Publication, 2012. Describes structural requirements for pyridyl-amine ligand geometry and substituent effects on coordination chemistry. Retrieved from https://scispace.com View Source
